Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protective group and an aminomethyl substituent at the 7-position. Its molecular formula is C₁₅H₂₂N₂O₂ (molecular weight: 262.35 g/mol) . The compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and antimicrobial pathways. Its structural flexibility allows for further functionalization via the primary amine group, making it valuable in drug discovery .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-7-6-12-5-4-11(9-16)8-13(12)10-17/h4-5,8H,6-7,9-10,16H2,1-3H3 |
InChI Key |
KICZHEGJIRNWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Bromination Followed by Aminomethylation
A widely adopted method involves bromination at the 7-position of a Boc-protected tetrahydroisoquinoline core, followed by substitution with an aminomethyl group.
-
Step 1: Bromination
Starting with tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, bromination is achieved using N-bromosuccinimide (NBS) under radical initiation with azobisisobutyronitrile (AIBN) in carbon tetrachloride. This step proceeds with high regioselectivity at the 7-position, yielding tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in 95% purity. -
Step 2: Aminomethylation
The brominated intermediate undergoes nucleophilic substitution with sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) at room temperature. This reductive amination introduces the aminomethyl group, with yields ranging from 70% to 85% depending on solvent polarity and catalyst loading.
Direct Functionalization of Unprotected Cores
Alternative routes bypass bromination by directly introducing the aminomethyl group via reductive amination. For example, reacting 7-formyl-3,4-dihydroisoquinoline with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloroethane achieves 65–75% yields. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in methanol with triethylamine completes the synthesis.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF or DMF | Maximizes solubility of intermediates |
| Temperature | 25–40°C | Prevents Boc group decomposition |
| Catalyst | Pd(dppf)Cl₂ (0.5 mol%) | Enhances cross-coupling efficiency |
Microwave-assisted synthesis at 100°C reduces reaction times from 12 hours to 30 minutes, improving regioselectivity and minimizing side products.
Protecting Group Strategies
The Boc group is preferred due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA). Competing protecting groups (e.g., Fmoc) are less compatible with reductive amination conditions, often leading to premature deprotection.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and sustainability:
-
Continuous Flow Reactors : Enable precise control over reaction parameters, achieving 99% conversion in bromination steps.
-
Green Chemistry Principles :
-
Solvent recycling (THF recovery ≥90%).
-
Catalytic systems using recyclable Pd nanoparticles.
-
-
Purification :
-
Silica gel chromatography for laboratory-scale batches.
-
Crystallization from ethyl acetate/hexane mixtures for industrial batches, yielding ≥98% purity.
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Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H-NMR (400 MHz, CDCl₃) | δ 1.48 (s, 9H, Boc), δ 3.20 (m, 2H, CH₂NH₂), δ 4.50 (s, 2H, ArCH₂N) |
| ¹³C-NMR | δ 28.3 (Boc CH₃), δ 80.1 (Boc C-O), δ 155.2 (C=O) |
| HRMS | m/z 262.35 [M+H]⁺ |
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >99%, with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Regioselectivity in Aminomethylation
Competing reactions at the 5- and 7-positions are minimized using bulky directing groups (e.g., Boc) and low-temperature conditions (−20°C).
Boc Deprotection Side Reactions
Premature deprotection is avoided by maintaining pH >8 during aqueous workups. Scavengers like triisopropylsilane suppress carbocation formation during TFA-mediated deprotection.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Bromination/Aminomethylation | 85 | 99 | 120 |
| Direct Reductive Amination | 70 | 95 | 90 |
| Microwave-Assisted Synthesis | 88 | 98 | 150 |
The bromination route offers superior yield and purity but requires hazardous brominating agents. Direct reductive amination is more cost-effective but struggles with scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the isoquinoline core can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
NMR Spectral Comparison
Key ¹H-NMR shifts for selected compounds:
The downfield shift of aromatic protons in bromo derivatives (7.20–7.30 ppm) reflects electron-withdrawing effects, while aminomethyl analogues show upfield shifts due to electron donation .
Yield and Purity Trends
Aminomethyl derivatives require careful purification to remove unreacted amines, impacting yields .
Biological Activity
Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including enzyme inhibition, antioxidant properties, and cytotoxic effects, supported by relevant data and case studies.
- Chemical Formula : C₁₄H₂₀N₂O₂
- Molecular Weight : 248.32 g/mol
- CAS Number : 171049-41-5
- IUPAC Name : tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit certain enzymes, particularly carbonic anhydrases (CAs). The human carbonic anhydrase II (hCA II) enzyme inhibition was evaluated using a stopped-flow instrument. The results indicated that various derivatives of the compound exhibited inhibition in the range of 15.7 to 65.7 µM, suggesting moderate inhibitory activity against hCA II. However, none of the tested compounds showed inhibition against hCA I at concentrations up to 100 µM .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The compound demonstrated weak antioxidant activity compared to standard antioxidants such as α-tocopherol and butylated hydroxyanisole (BHA) at concentrations ranging from 12.5 to 125 µg/ml .
Cytotoxic Effects
The cytotoxicity of this compound was evaluated against human lung cancer cells (A549) and normal bronchial epithelial cells (BEAS-2B). Among the tested compounds, one derivative exhibited significant cytotoxicity with IC50 values of 26.87 µg/ml and 9.979 µg/ml against A549 cells at 48 and 72 hours, respectively. In contrast, no significant cytotoxicity was observed against BEAS-2B cells at concentrations exceeding 100 µg/ml .
Data Summary Table
| Biological Activity | Result | Concentration Range |
|---|---|---|
| hCA II Inhibition | Moderate | 15.7 - 65.7 µM |
| Antioxidant Activity | Weak | 12.5 - 125 µg/ml |
| Cytotoxicity (A549) | Significant | IC50 = 26.87 µg/ml (48h) |
| Cytotoxicity (BEAS-2B) | None | >100 µg/ml |
Study on Enzyme Inhibition
In a study focusing on the synthesis of new peptide-dihydroquinolinone conjugates, the biological activity of several compounds was analyzed for their potential as enzyme inhibitors. The results indicated that while some derivatives showed promise as hCA II inhibitors, further optimization is necessary to enhance their efficacy .
Study on Antioxidant Properties
Another research effort aimed to explore the antioxidant capabilities of similar compounds revealed that while they exhibited some radical scavenging activity, their performance was inferior compared to established antioxidants .
Q & A
Q. Key Data :
| Step | Reaction Conditions | Yield |
|---|---|---|
| Bromination | Microwave, 100°C, 1 hr | 99% |
| Aminomethylation | THF, NaBH₃CN, rt | 70–85% (estimated) |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : Confirm regiochemistry via ¹H-NMR (e.g., coupling constants for aminomethyl protons: δ 3.2–3.8 ppm, multiplet) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI+ MS: m/z 293.3 [M+H]⁺) .
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aminomethyl group .
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light due to potential photodegradation .
Advanced: How does the aminomethyl substituent influence structure-activity relationships (SAR)?
Methodological Answer:
The aminomethyl group at position 7 enhances:
- Lipophilicity : Compared to unsubstituted analogs, improving membrane permeability (logP increase: ~0.5 units) .
- Receptor Binding : Acts as a hydrogen bond donor, critical for interactions with kinase ATP-binding pockets (e.g., Wee1 inhibition) .
Q. Comparison Table :
| Substituent | Position | logP | Bioactivity (IC₅₀) |
|---|---|---|---|
| Aminomethyl | 7 | 2.8 | 50 nM (Wee1) |
| Bromo | 7 | 3.2 | >1 µM (inactive) |
| Methoxy | 6 | 2.1 | 200 nM (BRD7/9) |
Advanced: What biological pathways are modulated by this compound?
Methodological Answer:
- Kinase Inhibition : Targets Wee1 kinase (IC₅₀: 50 nM) via competitive ATP binding, validated via kinase profiling assays against 84 kinases .
- Epigenetic Modulation : Bromodomain-containing proteins (BRD7/9) show reduced affinity (IC₅₀ >1 µM), suggesting selectivity .
Q. Experimental Design :
- Use fluorescence polarization assays with FITC-labeled probes.
- Confirm cellular activity via Western blot (e.g., phospho-CDK1 suppression in cancer cells) .
Advanced: How can computational modeling predict its binding modes?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with Wee1 (PDB: 3BI6). The aminomethyl group forms a salt bridge with Asp588 .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å) .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies (e.g., 48% vs. 99% yields) arise from:
- Catalyst Loading : Pd(dppf)Cl₂ at 5 mol% vs. 2 mol% .
- Purification : Flash chromatography (lower yield) vs. recrystallization (higher purity but lower recovery) .
Optimization Strategy :
Screen Pd catalysts (e.g., Pd₂(dba)₃) and ligands (XPhos) to improve cross-coupling efficiency .
Advanced: What purification methods maximize yield and purity?
Methodological Answer:
- Silica Gel Chromatography : Use EtOAc/hexane gradients (20–50%) for intermediates .
- Prep-HPLC : Apply for final compounds (C18 column, 0.1% TFA modifier) to achieve >98% purity .
Advanced: What in vitro toxicity profiles are reported?
Methodological Answer:
- Cytotoxicity : IC₅₀ >10 µM in HEK293 cells (MTT assay) .
- hERG Inhibition : Low risk (IC₅₀ >30 µM, patch-clamp assays) .
Q. Safety Protocols :
- Follow GHS guidelines (Category 4 acute toxicity) and use PPE (nitrile gloves, respirators) .
Advanced: How to elucidate its mechanism of action in enzymatic systems?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with Wee1 kinase to resolve binding poses (resolution: 2.1 Å) .
- ITC (Isothermal Titration Calorimetry) : Measure ΔG (–9.8 kcal/mol) and Kd (12 nM) for target engagement .
Data Interpretation :
Correlate structural insights with functional assays (e.g., kinase inhibition vs. apoptosis induction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
